molecular formula C24H41NO2 B089840 N-(4-Hydroxyphenyl)stearamide CAS No. 103-99-1

N-(4-Hydroxyphenyl)stearamide

Cat. No. B089840
Key on ui cas rn: 103-99-1
M. Wt: 375.6 g/mol
InChI Key: YASWBJXTHOXPGK-UHFFFAOYSA-N
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Patent
US05962562

Procedure details

A 3-liter flask was charged with 218 grams (2 moles) of 4-aminophenol, 538 grams (1.9 moles) of stearic acid, 20 grams of p-toluenesulfonic acid, 300 ml of xylene and swept with nitrogen. The flask was fitted with a Dean-Stark trap for water removal and the contents heated with stirring to 220° C. with water and xylene removal for 2 hours. Twenty-eight milliliters of water were removed. The contents of the flask were cooled to 110° C. and poured into a polyethylene container, which was stripped of volatiles at 125-130° C. at 29 inches of Hg vacuum to give 737 grams of a waxy solid with an infrared spectroscopic spectra showing phenolic and amide functional groups.
Quantity
218 g
Type
reactant
Reaction Step One
Quantity
538 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9](O)(=[O:27])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C(C)=CC=CC=1.O>[OH:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:9](=[O:27])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
218 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
538 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
300 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the contents heated
CUSTOM
Type
CUSTOM
Details
Twenty-eight milliliters of water were removed
ADDITION
Type
ADDITION
Details
poured into a polyethylene container, which
CUSTOM
Type
CUSTOM
Details
was stripped of volatiles at 125-130° C. at 29 inches of Hg vacuum
CUSTOM
Type
CUSTOM
Details
to give 737 grams of a waxy solid with an infrared spectroscopic spectra

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)NC(CCCCCCCCCCCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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